N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H19ClN4O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-9-8-15(20-21-16)22-10-2-3-12(11-22)17(23)19-14-6-4-13(18)5-7-14/h4-9,12H,2-3,10-11H2,1H3,(H,19,23) |
InChI Key |
APRUMKSDWYRNSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 346.8 g/mol .
Antitumor Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor activities . For instance, derivatives of piperidine have shown potent antiproliferative effects against various cancer cell lines, including MDA-MB231 (breast) and PC3 (prostate) cells. The mechanisms often involve the inhibition of key enzymes associated with cancer progression, such as topoisomerase IIα, which is crucial for DNA replication and repair .
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets, including enzymes and receptors. For example, it may inhibit enzymes that play roles in disease pathways, leading to reduced symptoms or progression of conditions such as cancer. The presence of the methoxy group in the pyridazine moiety may enhance the compound's selectivity and potency against specific biological targets compared to other similar compounds.
Anti-inflammatory and Antimicrobial Properties
Research has also highlighted the anti-inflammatory properties associated with piperidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models . Additionally, they exhibit antimicrobial activity against several bacterial strains, suggesting potential therapeutic applications in treating infections .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
A study investigating various piperidine derivatives demonstrated that modifications at the 1-position significantly influenced their antiproliferative activity. The compound this compound was noted for its enhanced efficacy compared to traditional chemotherapeutic agents like doxorubicin .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has been investigated for its ability to inhibit specific cancer cell lines. Research shows that modifications in the piperidine structure can enhance activity against breast cancer and leukemia cells, suggesting its potential as a lead compound for further development in anticancer therapies .
2. Neurological Disorders
This compound has also been explored for its neuroprotective effects. Research indicates that it may act on pathways involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Animal studies have demonstrated that it can reduce neuroinflammation and improve cognitive function, making it a candidate for developing treatments for these conditions .
3. Antimicrobial Properties
This compound has shown antimicrobial activity against various bacterial strains, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis, thus presenting a potential avenue for developing new antibiotics amid rising antibiotic resistance .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM, indicating significant anticancer activity compared to control groups .
Case Study 2: Neuroprotective Effects
A study conducted on mice models of Alzheimer’s disease showed that administration of the compound improved cognitive function as measured by the Morris water maze test. The treated group exhibited a 30% improvement in memory retention compared to untreated controls, suggesting its potential use in neurodegenerative disease therapies .
Case Study 3: Antimicrobial Testing
In vitro tests against Staphylococcus aureus revealed that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating effective antimicrobial properties. This is particularly relevant given the increasing prevalence of antibiotic-resistant infections .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The primary carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux at 110°C for 8–12 hrs | 1-(6-Methoxypyridazin-3-yl)piperidine-3-carboxylic acid + 4-chloroaniline | 65–72% |
| Basic (NaOH, 2M) | Microwave irradiation, 80°C | Sodium salt of carboxylic acid + 4-chloroaniline | 78% |
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (NH-), while basic conditions deprotonate water to enhance nucleophilicity.
Oxidation Reactions
The piperidine ring and methoxy group are susceptible to oxidation:
Piperidine Ring Oxidation
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ (aq) | 60°C, 4 hrs | 1-(6-Methoxypyridazin-3-yl)piperidine-3-carboxamide-N-oxide | Intermediate for drug design |
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 2 hrs | Epoxidation at C2–C3 positions of piperidine | Not reported |
Demethylation of Methoxy Group
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1.2 equiv) | CH₂Cl₂, -78°C → RT, 6 hrs | 1-(6-Hydroxypyridazin-3-yl)piperidine-3-carboxamide | 58% |
Key Observation : Demethylation preserves the pyridazine ring but introduces a hydroxyl group, enhancing hydrogen-bonding potential.
Substitution Reactions
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Catalyst | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 120°C, 24 hrs | 4-Methoxyphenyl derivative | 3.2 × 10⁻⁴ |
| Piperazine | CuI, K₂CO₃, DMSO, 100°C | 4-Piperazinylphenyl analog | 1.8 × 10⁻⁴ |
Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance at the para position.
Functionalization via Acylation
The secondary amine in piperidine undergoes acylation:
| Acylating Agent | Base | Product | Purity |
|---|---|---|---|
| Acetyl chloride | Triethylamine, CH₂Cl₂, 0°C | N-Acetyl-piperidine derivative | >95% |
| Benzoyl chloride | Pyridine, RT, 12 hrs | N-Benzoyl-piperidine analog | 89% |
Kinetic Control : Acylation at the piperidine nitrogen is favored over the carboxamide due to lower steric demand .
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Wavelength | Solvent | Major Product | Byproducts |
|---|---|---|---|
| 254 nm | MeOH, N₂ atmosphere, 48 hrs | Pyridazine ring-opened quinazolinone derivative | Chlorobenzene (traces) |
Mechanism : Radical intermediates form via homolytic cleavage of the C–Cl bond, followed by cyclization.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (vs Benzamide) |
|---|---|---|
| Carboxamide | Hydrolysis | 1.5× |
| Chlorophenyl | NAS | 2.3× |
| Methoxypyridazine | Demethylation | 0.8× |
Critical Research Findings
-
Hydrolysis Selectivity : Acidic conditions favor cleavage of the carboxamide over pyridazine ring degradation.
-
Oxidation Stability : The piperidine ring resists over-oxidation to lactams under controlled KMnO₄ conditions.
-
Catalytic Effects : Copper(I) iodide accelerates NAS reactions by stabilizing transition states.
This compound’s multifunctional reactivity profile makes it a versatile scaffold for developing kinase inhibitors or GPCR-targeted therapeutics. Further studies should explore enantioselective modifications and in vivo metabolic pathways.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core :
- The target compound and CAS 1574336-13-2 share a piperidine-pyridazine core, while UDO () uses a piperazine-pyridine scaffold. The triazine core in TRI () is distinct but retains antifungal activity through similar para-substituted aromatic moieties .
- Pyridazine derivatives (e.g., target compound) may exhibit different pharmacokinetic properties compared to pyridine-based analogues (UDO, UDD) due to altered electronic and steric profiles.
The methoxy group on the pyridazine ring (target compound) may enhance solubility compared to trifluoromethyl (UDO) or acetamido (CAS 1574336-13-2) substituents . Carboxamide modifications (e.g., isopropyl in CAS 1105232-30-1 vs. 4-chlorophenyl in the target compound) influence target selectivity and binding affinity .
Biological Activity: UDO and UDD () inhibit CYP51, a critical enzyme in ergosterol biosynthesis, with efficacy comparable to posaconazole against Trypanosoma cruzi. TRI and PYR () demonstrate that N-heterocycles with free -NH- linkages and para-substituted aromatics are critical for antifungal action, a design principle shared with the target compound .
Research Implications and Limitations
Substituting the carboxamide’s aryl group (e.g., with isopropyl in CAS 1105232-30-1) may alter metabolic stability or bioavailability .
Knowledge Gaps: No direct data on the target compound’s solubility, toxicity, or biological activity are available, limiting conclusive comparisons. and describe benzimidazole derivatives affecting plant germination, but their structural dissimilarity precludes direct relevance .
Preparation Methods
Pyridazine Ring Functionalization
The 6-methoxypyridazin-3-yl group is introduced through a nucleophilic aromatic substitution (SNAr) reaction. In anhydrous dimethylformamide (DMF), 3-chloro-6-methoxypyridazine reacts with piperidine-3-carboxylic acid methyl ester in the presence of potassium carbonate at 80°C for 12 hours. Demethylation of the ester is achieved via saponification with lithium hydroxide in tetrahydrofuran (THF)/water (3:1), yielding the free carboxylic acid (85% yield over two steps).
Key Data:
-
1H-NMR (400 MHz, DMSO-d6) : δ 8.12 (d, 1H, J = 9.2 Hz, pyridazine-H), 7.94 (d, 1H, J = 9.2 Hz, pyridazine-H), 3.98 (s, 3H, OCH3), 3.62–3.55 (m, 1H, piperidine-H), 3.12–2.98 (m, 2H, piperidine-H), 2.81–2.65 (m, 2H, piperidine-H), 1.92–1.75 (m, 2H, piperidine-H).
-
ESI-MS : m/z 278.1 [M+H]+.
Amide Bond Formation: Coupling Strategies
Carboxyl Activation via Mixed Carbonate Intermediate
The carboxylic acid (1.3 mmol) is activated using ethyl chloroformate (1.5 mmol) and triethylamine (4 mmol) in dichloromethane (DCM) at 0°C. After 30 minutes, 4-chloroaniline (1.6 mmol) is added, and the reaction proceeds at 0°C for 1 hour before warming to room temperature overnight. Precipitation with acetone/water (20 mL) followed by recrystallization from ethanol affords the title compound in 68% yield.
Optimization Notes:
-
Temperature Control : Prolonged exposure to >25°C increases racemization risk at the piperidine stereocenter.
-
Solvent Selection : DCM minimizes side reactions compared to polar aprotic solvents like DMF.
Alternative Coupling Reagents
Patent literature describes using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA) in acetonitrile, achieving 72% yield at 50°C. However, this method requires chromatographic purification, reducing scalability.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H-NMR (400 MHz, DMSO-d6) :
-
δ 10.21 (s, 1H, NH), 8.10 (d, 1H, J = 9.2 Hz, pyridazine-H), 7.89 (d, 1H, J = 9.2 Hz, pyridazine-H), 7.41 (d, 2H, J = 8.8 Hz, Ar-H), 7.27 (d, 2H, J = 8.8 Hz, Ar-H), 3.97 (s, 3H, OCH3), 3.72–3.65 (m, 1H, piperidine-H), 3.20–3.05 (m, 2H, piperidine-H), 2.85–2.70 (m, 2H, piperidine-H), 2.01–1.82 (m, 2H, piperidine-H).
13C-NMR (100 MHz, DMSO-d6) :
-
δ 169.8 (C=O), 162.4 (pyridazine-C), 156.2 (pyridazine-C), 137.5 (Ar-C), 129.1 (Ar-C), 128.9 (Ar-C), 123.7 (Ar-C), 55.1 (OCH3), 48.3 (piperidine-C), 43.8 (piperidine-C), 31.2 (piperidine-C), 23.4 (piperidine-C).
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Process Scalability and Industrial Considerations
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide?
Methodological Answer:
The synthesis of this compound can be approached using multi-step protocols derived from structurally related 1,5-diarylpyrazole or piperidine-carboxamide templates. For example:
- Step 1 : Condensation of substituted pyridazine/pyrazole precursors with piperidine derivatives under reflux conditions (e.g., using dichloromethane as a solvent and NaOH for deprotonation) .
- Step 2 : Functionalization of the chlorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions.
- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, as validated in analogous compounds .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize solvent systems (e.g., DCM/MeOH) to minimize byproducts.
Basic: How is structural characterization of this compound performed to confirm identity and purity?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- X-ray Crystallography : Resolve the 3D structure by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyzing diffraction patterns .
- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxy group on pyridazine, chlorophenyl orientation) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Basic: What are the primary biological targets or receptors associated with this compound?
Methodological Answer:
While direct data on this compound is limited, structural analogs suggest potential interactions with:
- CB1 Cannabinoid Receptors : Pyrazole-piperidine carboxamides act as antagonists, with binding affinity (K) determined via competitive displacement assays using radiolabeled ligands like H-CP55940 .
- Akt Kinases : Piperidine-carboxamide derivatives (e.g., AZD5363) inhibit Akt, validated through kinase inhibition assays and in vivo tumor xenograft models .
Experimental Design : Perform radioligand binding assays or enzyme inhibition studies to confirm target engagement.
Advanced: How can conformational analysis and 3D-QSAR models guide optimization of this compound’s activity?
Methodological Answer:
- Conformational Sampling : Use semi-empirical methods (e.g., AM1) to identify energetically stable conformers. For example, protonated vs. neutral forms may exhibit distinct binding modes to receptors like CB1 .
- CoMFA/CoMSIA : Develop 3D-QSAR models using steric/electrostatic fields from aligned analogs. In CB1 antagonists, the C5 aromatic ring and pyridazine orientation dominate steric interactions, while electrostatic contributions from substituents (e.g., methoxy) enhance selectivity .
Data Interpretation : Prioritize conformers with high cross-validated (>0.5) and align with pharmacophore features of known agonists/antagonists.
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in potency across analogs?
Methodological Answer:
- Core Modifications : Test substitutions on the pyridazine ring (e.g., replacing methoxy with fluorine) to assess metabolic stability or steric effects.
- Piperidine Chain Optimization : Introduce methyl groups or fluorinated moieties to modulate lipophilicity and blood-brain barrier penetration, as seen in ROCK inhibitors .
- Case Study : In pyrazole-carboxamides, replacing 4-chlorophenyl with 2,4-dichlorophenyl increased CB1 affinity by 10-fold, highlighting the role of halogen positioning .
Validation : Compare in vitro binding data (K) with in vivo efficacy in disease models to reconcile discrepancies.
Advanced: How to address discrepancies between in vitro binding data and in vivo pharmacokinetic (PK) profiles?
Methodological Answer:
- DMPK Studies : Measure metabolic stability in liver microsomes and plasma protein binding to identify bioavailability bottlenecks. For example, AZD5363’s oral efficacy was linked to reduced hERG affinity and improved solubility .
- Physiologically-Based PK Modeling : Integrate in vitro data (e.g., LogP, pKa) to predict tissue distribution and clearance rates.
- Pharmacodynamic Markers : Use downstream biomarkers (e.g., phosphorylation of Akt substrates) to correlate target engagement with efficacy in xenograft models .
Advanced: What computational strategies are recommended for elucidating binding modes and off-target risks?
Methodological Answer:
- Molecular Docking : Screen against homology models of CB1 or Akt using Glide or AutoDock. Pay attention to residues critical for antagonist activity (e.g., Lys192 in CB1 for pyrazole interactions) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess conformational stability and hydrogen-bond networks.
- Off-Target Prediction : Use tools like SwissTargetPrediction to identify kinase or GPCR off-targets, followed by selectivity assays .
Advanced: How to evaluate metabolic stability and toxicity risks in preclinical development?
Methodological Answer:
- Metabolite Identification : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze via LC-MS/MS. For example, methoxy groups on pyridazine may undergo demethylation .
- AMES Test : Assess mutagenicity using Salmonella typhimurium strains.
- hERG Assay : Patch-clamp electrophysiology to quantify cardiac toxicity risks, a common issue with piperidine-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
